molecular formula C20H23N5O3 B2900911 3-(2-ethoxyethyl)-1,7-dimethyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 877643-55-5

3-(2-ethoxyethyl)-1,7-dimethyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2900911
CAS No.: 877643-55-5
M. Wt: 381.436
InChI Key: JXIKADPTVXQNGD-UHFFFAOYSA-N
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Description

3-(2-ethoxyethyl)-1,7-dimethyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic organic compound that has garnered significant interest in various fields of scientific research. This compound's structure is characterized by a fusion of purine and imidazo moieties, decorated with functional groups such as ethoxyethyl, methyl, and tolyl substituents. Its diverse structural features make it a versatile candidate for a broad spectrum of chemical reactions and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-ethoxyethyl)-1,7-dimethyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions, including condensation, cyclization, and functional group modifications. Key steps may include:

  • Starting materials: : Select aromatic precursors and aliphatic reagents.

  • Condensation reactions: : Utilize aldehydes and ketones to form intermediates.

  • Cyclization: : Employ intramolecular cyclization conditions to fuse purine and imidazo rings.

  • Functionalization: : Introduce ethoxyethyl, methyl, and tolyl groups through selective substitution reactions.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve:

  • Batch reactors: : For precise control over reaction conditions.

  • Continuous flow reactors: : For enhanced efficiency and scalability.

  • Purification techniques: : Employ crystallization, distillation, and chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions: 3-(2-ethoxyethyl)-1,7-dimethyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione undergoes various chemical reactions, including:

  • Oxidation: : Can form oxidized derivatives under strong oxidizing conditions.

  • Reduction: : Reduction of certain functional groups may lead to new analogs.

  • Substitution: : Electrophilic and nucleophilic substitution reactions to modify the compound further.

Common Reagents and Conditions:
  • Oxidizing agents: : Hydrogen peroxide, potassium permanganate.

  • Reducing agents: : Sodium borohydride, lithium aluminum hydride.

  • Substitution reagents: : Halogenating agents, alkyl halides, nucleophiles.

Major Products: The major products from these reactions often retain the core structure but with modified functional groups that can alter biological and chemical properties.

Scientific Research Applications

Chemistry:

  • Building block: : Used in the synthesis of more complex molecules.

  • Catalysts: : As ligands or catalysts in organic reactions.

Biology:
  • Biochemical studies: : Probe interactions with biological macromolecules.

  • Drug development: : Potential as a lead compound for novel therapeutics.

Medicine:
  • Pharmacological studies: : Investigation into its effects on biological pathways.

  • Therapeutic agents: : May serve as a prototype for developing drugs targeting specific diseases.

Industry:
  • Material science: : Possible use in the development of advanced materials.

  • Chemical manufacturing: : Intermediate in the production of other industrial chemicals.

Mechanism of Action

The mechanism of action for 3-(2-ethoxyethyl)-1,7-dimethyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. Its mode of action may include:

  • Binding to active sites: : Inhibiting enzyme activity or receptor function.

  • Modulating pathways: : Altering signaling pathways and gene expression.

  • Inducing conformational changes: : Affecting the structure of target molecules.

Comparison with Similar Compounds

3-(2-ethoxyethyl)-1,7-dimethyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione stands out due to its unique combination of functional groups and structural framework. Similar compounds may include:

  • Purine derivatives: : Varying functional groups on the purine ring.

  • Imidazo[2,1-f]purine analogs: : Different substituents on the imidazo and purine rings.

  • Other fused heterocycles: : Compounds with fused ring systems and similar functionalization patterns.

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Properties

IUPAC Name

2-(2-ethoxyethyl)-4,7-dimethyl-6-(2-methylphenyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O3/c1-5-28-11-10-23-18(26)16-17(22(4)20(23)27)21-19-24(16)12-14(3)25(19)15-9-7-6-8-13(15)2/h6-9,12H,5,10-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXIKADPTVXQNGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C(=O)C2=C(N=C3N2C=C(N3C4=CC=CC=C4C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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